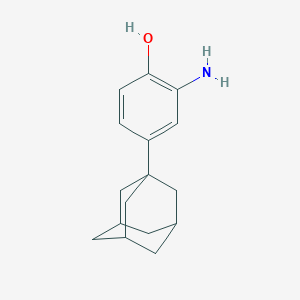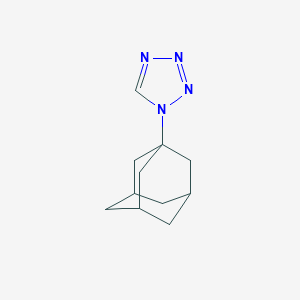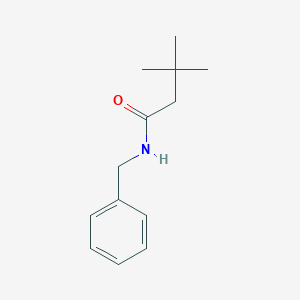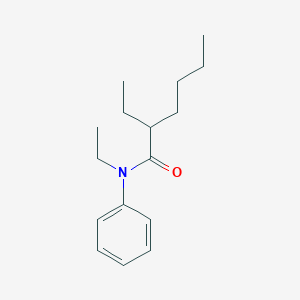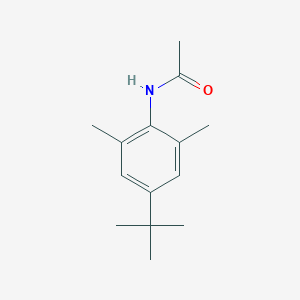
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide, also known as BDA-410, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDA-410 is a selective inhibitor of the autophagy protein VPS34, which plays a critical role in the regulation of cellular homeostasis. In
Scientific Research Applications
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurodegenerative disease research, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to inhibit the replication of a variety of viruses, including HIV and Zika virus.
Mechanism of Action
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is a selective inhibitor of the autophagy protein VPS34, which is a critical regulator of cellular homeostasis. Autophagy is a process by which cells degrade and recycle damaged or unwanted cellular components. VPS34 plays a critical role in the initiation of autophagy by generating a lipid called phosphatidylinositol 3-phosphate (PI3P), which recruits other proteins to the autophagosome membrane. By inhibiting VPS34, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide blocks the initiation of autophagy, leading to the accumulation of damaged cellular components and ultimately cell death.
Biochemical and Physiological Effects:
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit the growth of tumors. In neuronal cells, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to protect against oxidative stress and improve cognitive function. In infectious disease models, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to inhibit viral replication and reduce viral load.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is its selectivity for VPS34, which allows for the specific inhibition of autophagy without affecting other cellular processes. Additionally, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide has been shown to have low toxicity and good bioavailability in animal models. However, one limitation of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is its relatively low yield in the synthesis process, which can make large-scale production challenging.
Future Directions
There are several potential future directions for the research and development of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide. One area of interest is the potential use of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide in combination with other drugs or therapies to enhance their efficacy. Another area of interest is the exploration of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide's potential applications in other disease areas, such as autoimmune diseases or metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide and its effects on cellular homeostasis.
In conclusion, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide is a promising chemical compound with potential applications in a variety of scientific research areas. Its selectivity for VPS34 and low toxicity make it an attractive candidate for further development and exploration.
Synthesis Methods
The synthesis of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide involves a multi-step process that begins with the reaction of 4-tert-butyl-2,6-dimethylphenol with ethyl chloroacetate to form the intermediate ethyl 4-(4-tert-butyl-2,6-dimethylphenoxy)butanoate. This intermediate is then reacted with ammonia to form the final product, N-(4-tert-butyl-2,6-dimethylphenyl)acetamide. The overall yield of this process is approximately 20%.
properties
Product Name |
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(4-tert-butyl-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO/c1-9-7-12(14(4,5)6)8-10(2)13(9)15-11(3)16/h7-8H,1-6H3,(H,15,16) |
InChI Key |
HUEZKZWDEYMJEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)
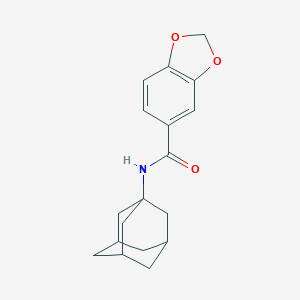
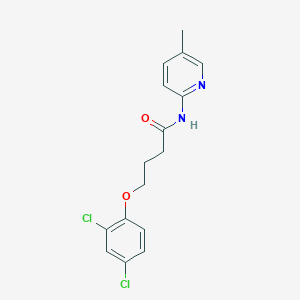


![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)
